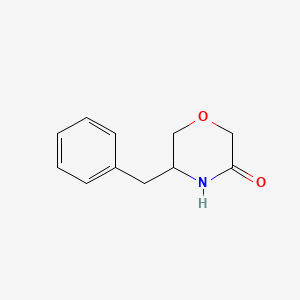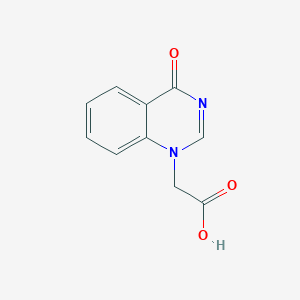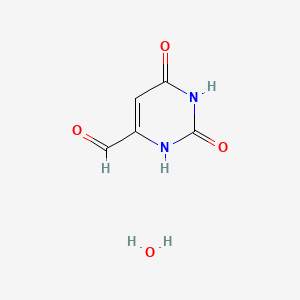![molecular formula C12H15ClN2O3 B3078533 {[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride CAS No. 1052406-44-6](/img/structure/B3078533.png)
{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride
描述
“{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride” is a chemical compound with the CAS Number: 4666-59-5 . It has a molecular weight of 240.69 . The compound is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O2.ClH/c12-4-3-8-6-13-10-2-1-7 (11 (14)15)5-9 (8)10;/h1-2,5-6,13H,3-4,12H2, (H,14,15);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder that is soluble in water . It has a molecular weight of 240.69 .作用机制
Target of Action
The compound {[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride, also known as ([3-(2-Aminoethyl)-1h-indol-5-yl]oxy)acetic acid hydrochloride, is structurally similar to tryptamine . Tryptamine is an important neurotransmitter that bears a close structural and chemical similarity to serotonin and melatonin, which play key roles in the daily behavioral and physiological states of humans . Therefore, it can be inferred that this compound may interact with similar targets as tryptamine, such as serotonin and melatonin receptors.
Mode of Action
Tryptamine and its derivatives are known to bind to their target receptors, initiating a cascade of intracellular events that lead to various physiological effects .
Biochemical Pathways
The compound is likely involved in biochemical pathways related to indole derivatives. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected by this compound and their downstream effects would require further investigation.
Pharmacokinetics
Tryptamine is known to be readily absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Tryptamine and its derivatives are known to have various effects at the molecular and cellular level, including modulation of neurotransmission, regulation of cell growth and differentiation, and antioxidant activity .
实验室实验的优点和局限性
The use of {[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available and can be synthesized in a two-step process. Additionally, it has a wide range of applications in scientific research and can be used to study the effects of IAA on various biological processes. However, there are some limitations to using this compound in laboratory experiments. It is a non-selective inhibitor, meaning it may affect processes that are unrelated to the IAA-binding site. Additionally, it may have off-target effects that could interfere with the desired results.
未来方向
The use of {[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride in scientific research has opened up a variety of potential future directions. One potential future direction is the development of more selective inhibitors of IAA-induced gene expression. Additionally, further research into the effects of this compound on cell division, cell differentiation, and cell death could be conducted. Furthermore, further research into the effects of this compound on the regulation of metabolic pathways could be conducted. Additionally, research into the potential therapeutic applications of this compound could be conducted. Finally, further research into the potential toxicity of this compound could be conducted.
科学研究应用
{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride has been used in a variety of scientific studies to investigate the effects of IAA on various biological processes. It has been used to study the effects of IAA on plant growth and development, as well as its effects on gene expression and hormonal signaling. Additionally, this compound has been used to study the effects of IAA on the synthesis of proteins and enzymes, as well as its effects on the regulation of metabolic pathways. Furthermore, this compound has been used to study the effects of IAA on cell division, cell differentiation, and cell death.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c13-4-3-8-6-14-11-2-1-9(5-10(8)11)17-7-12(15)16;/h1-2,5-6,14H,3-4,7,13H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPHIJQPEMZXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(=O)O)C(=CN2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



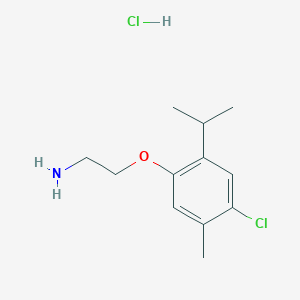
![[3-(Pentafluorophenoxy)propyl]amine hydrochloride](/img/structure/B3078457.png)
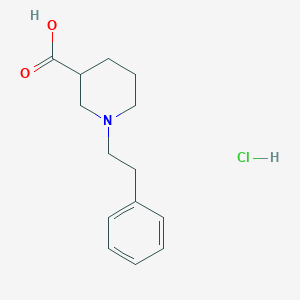
![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3078475.png)
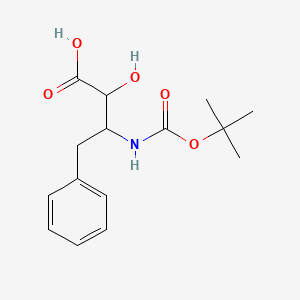
![N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride](/img/structure/B3078495.png)


![1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride](/img/structure/B3078509.png)
![1-[(8S,9S)-6'-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea](/img/structure/B3078518.png)
